
Technical Whitepaper: 2-Butoxy-3-
Methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: May 2026

Compound of Interest

Compound Name: 2-Butoxy-3-methoxybenzaldehyde

CAS No.: 65712-73-4

Cat. No.: B1272910

Get Quote

Nomenclature, Synthesis, and Structural
Characterization
Executive Summary
2-Butoxy-3-methoxybenzaldehyde is a specialized aromatic aldehyde derived from o-vanillin

(2-hydroxy-3-methoxybenzaldehyde). While often overshadowed by its para-isomer (vanillin

butyl ether), this compound serves as a critical lipophilic scaffold in medicinal chemistry. Its

structural uniqueness lies in the ortho-positioning of the butoxy chain relative to the aldehyde

group, creating steric and electronic environments distinct from standard vanillin derivatives.

This guide details the IUPAC nomenclature logic, a validated synthesis protocol via

alkylation, and the spectroscopic signatures required for quality assurance.

Nomenclature and Structural Analysis
IUPAC Systematic Naming
The construction of the IUPAC name follows the Blue Book hierarchical rules for substituted

benzenes.
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Principal Functional Group: The aldehyde group (-CHO) has priority over ether groups. Thus,

the parent structure is benzaldehyde.

Numbering: The carbon atom bonded to the aldehyde group is designated C1.

Substituents:

A methoxy group (

) is located at position 3.

A butoxy group (

) is located at position 2.[1]

Alphabetization: Substituents are listed alphabetically. "Butoxy" precedes "Methoxy".[1][2][3]

[4]

Final Preferred IUPAC Name (PIN):2-Butoxy-3-methoxybenzaldehyde Alternative: 2-Butoxy-

3-methoxybenzenecarbaldehyde.

Structural Isomerism Alert
Researchers must distinguish this compound from its common isomer, Vanillin Butyl Ether (4-

butoxy-3-methoxybenzaldehyde). The ortho-alkoxy placement in the title compound (2-position)

significantly alters metal chelation potential and metabolic stability compared to the para-

isomer.

Synthesis Protocol: -Alkylation of o-Vanillin
The most robust route to 2-butoxy-3-methoxybenzaldehyde is the Williamson ether

synthesis, utilizing o-vanillin and 1-bromobutane. This section details a scalable protocol

optimized for yield and purity.

Reaction Mechanism
The reaction proceeds via an
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mechanism. The phenolic hydroxyl group at C2 is deprotonated by a weak base to form a
phenoxide ion, which then performs a backside attack on the electrophilic carbon of 1-
bromobutane.

Key Mechanistic Steps:

Deprotonation:

Nucleophilic Attack:

Experimental Methodology
Scale: 10 mmol (adaptable).

Reagents:

o-Vanillin (2-Hydroxy-3-methoxybenzaldehyde): 1.52 g (10 mmol)

1-Bromobutane: 1.64 g (12 mmol, 1.2 eq)

Potassium Carbonate (

): 2.76 g (20 mmol, 2.0 eq)

Potassium Iodide (

): 0.16 g (1 mmol, 10 mol% - Catalyst)

Solvent: DMF (Dimethylformamide) or Acetonitrile (

).

Step-by-Step Protocol:

Setup: Charge a 50 mL round-bottom flask with o-vanillin,

, and catalytic

.
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Solvation: Add anhydrous DMF (15 mL) and stir at room temperature for 15 minutes to

facilitate partial deprotonation (color change to bright yellow/orange is typical for

phenoxides).

Addition: Add 1-bromobutane dropwise via syringe.

Reaction: Heat the mixture to 60–70°C under an inert atmosphere (

) for 4–6 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 8:2).

Workup:

Cool to room temperature.

Pour into ice-cold water (100 mL) to precipitate the product or induce phase separation.

Extract with Ethyl Acetate (

mL).

Wash organic layer with brine (

mL) to remove DMF.

Dry over anhydrous

and concentrate in vacuo.

Purification: If the crude oil is impure, purify via column chromatography (Silica gel,

Hexane/EtOAc gradient).

Visualization of Synthesis Logic
The following diagram illustrates the reaction pathway and critical decision points for

optimization.
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Caption: Figure 1. Reaction pathway for the O-alkylation of o-vanillin, highlighting the SN2

mechanism and catalytic intervention.

Characterization & Quality Control
Validating the structure requires confirming the presence of the butyl chain and the retention of

the aldehyde functionality.

NMR Spectroscopy (Predicted Data)
NMR (400 MHz,

):

10.45 (s, 1H, -CHO): Characteristic downfield aldehyde singlet.

7.40 – 7.10 (m, 3H, Ar-H): Aromatic protons (ABC system typical of 1,2,3-substitution).

4.15 (t, 2H, -OCH

-): Triplet indicating the methylene group attached to oxygen.

3.90 (s, 3H, -OCH

): Methoxy singlet.

1.80 (m, 2H, -CH

-), 1.50 (m, 2H, -CH

-), 0.98 (t, 3H, -CH
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): Butyl chain protons.

Infrared (IR) Spectroscopy
~1685 cm

: Strong C=O stretch (Conjugated Aldehyde).

~2850–2960 cm

: C-H aliphatic stretches (enhanced by the butyl chain).

Applications in Drug Development
While 2-butoxy-3-methoxybenzaldehyde is not an API itself, it serves as a "High-Value

Synthetic Intermediate" in two primary domains:

Lipophilic Schiff Base Ligands: Derivatives of o-vanillin are extensively used to synthesize

Schiff bases (imines) by reacting the aldehyde with primary amines. The introduction of the

2-butoxy group increases the lipophilicity (

) of the resulting metal complexes (e.g., Cu, Zn, Fe complexes), enhancing their ability to
permeate cell membranes for intracellular targeting (e.g., anticancer or antimicrobial
screening).

Bioisostere Exploration: In programs targeting VMAT2 (like tetrabenazine analogs) or PDE4

(like apremilast analogs), researchers often scan alkoxy chain lengths (ethoxy, propoxy,

butoxy) to optimize metabolic stability and receptor binding affinity. This compound allows for

the specific exploration of the ortho-pocket in the binding site.

Logical Workflow for Application
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Caption: Figure 2. Downstream synthetic utility of the title compound in medicinal chemistry

workflows.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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